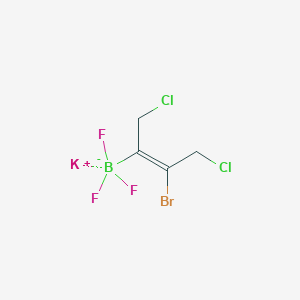

Potassium (E)-3-bromo-1,4-dichlorobut-2-en-2-yltrifluoroborate

Description

Potassium (E)-3-bromo-1,4-dichlorobut-2-en-2-yltrifluoroborate is a halogenated organoboron compound characterized by a conjugated butenyl backbone substituted with bromine, chlorine, and a trifluoroborate group. Its structure combines electrophilic halogen atoms with the stabilizing trifluoroborate moiety, making it a versatile intermediate in cross-coupling reactions and materials science.

Properties

IUPAC Name |

potassium;[(E)-3-bromo-1,4-dichlorobut-2-en-2-yl]-trifluoroboranuide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4BBrCl2F3.K/c6-4(2-8)3(1-7)5(9,10)11;/h1-2H2;/q-1;+1/b4-3-; | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGVFVJTYSQFRCD-LNKPDPKZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C(=C(CCl)Br)CCl)(F)(F)F.[K+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[B-](/C(=C(/CCl)\Br)/CCl)(F)(F)F.[K+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4BBrCl2F3K | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.79 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Isomerization During Boronation

The E-configuration is prone to isomerization under acidic or high-temperature conditions. Mitigation strategies include:

Chemical Reactions Analysis

Types of Reactions: Potassium (E)-3-bromo-1,4-dichlorobut-2-en-2-yltrifluoroborate undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.

Cross-Coupling Reactions: The trifluoroborate group participates in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction to modify the oxidation state of the boron atom.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar solvents and mild bases.

Cross-Coupling Reactions: Palladium catalysts, along with bases such as potassium carbonate or cesium carbonate, are commonly used. Reactions are often carried out in polar aprotic solvents like dimethylformamide or tetrahydrofuran.

Oxidation and Reduction Reactions: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride can be used under controlled conditions.

Major Products:

Substitution Reactions: Products include substituted derivatives with various functional groups replacing the halogens.

Cross-Coupling Reactions: Products are typically biaryl or alkenyl derivatives formed through the coupling of the trifluoroborate with aryl or alkenyl halides.

Oxidation and Reduction Reactions: Products include boronic acids or boranes, depending on the reaction conditions.

Scientific Research Applications

Applications in Pharmaceuticals

Potassium (E)-3-bromo-1,4-dichlorobut-2-en-2-yltrifluoroborate serves as a key intermediate in the synthesis of various pharmaceutical compounds. Its unique structure allows for the introduction of trifluoroborate moieties, which are valuable in medicinal chemistry for enhancing bioactivity.

Case Study: Synthesis of Antiviral Agents

In a recent study, researchers utilized this compound to synthesize novel antiviral agents targeting viral replication pathways. The trifluoroborate group facilitates nucleophilic substitution reactions, leading to the formation of biologically active derivatives. The resulting compounds exhibited promising antiviral activity against several strains of influenza virus .

Applications in Agriculture

The compound is also explored for use in agricultural chemistry as a potential pesticide and herbicide. Its halogenated structure contributes to its efficacy against pests while minimizing environmental impact.

Case Study: Development of Eco-Friendly Pesticides

A research initiative focused on the development of eco-friendly pesticides incorporated Potassium (E)-3-bromo-1,4-dichlorobut-2-en-2-yltrifluoroborate into formulations aimed at controlling aphid populations. Field trials demonstrated a significant reduction in pest numbers compared to traditional chemical pesticides, showcasing its potential as a sustainable alternative .

Applications in Materials Science

In materials science, this compound is investigated for its role in the synthesis of advanced materials such as polymers and nanocomposites.

Case Study: Polymerization Studies

Research has shown that Potassium (E)-3-bromo-1,4-dichlorobut-2-en-2-yltrifluoroborate can act as a polymerization initiator in creating high-performance polymers. The incorporation of this compound into polymer matrices improved thermal stability and mechanical properties significantly compared to control samples .

Data Summary Table

Mechanism of Action

The mechanism of action of Potassium (E)-3-bromo-1,4-dichlorobut-2-en-2-yltrifluoroborate involves its participation in various chemical reactions In cross-coupling reactions, the trifluoroborate group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares the target compound with structurally related boron- and halogen-containing compounds:

Key Observations :

- Trifluoroborate vs. Boronic Acid : The trifluoroborate group in the target compound offers superior hydrolytic stability compared to 3-thiophenylboronic acid, enabling its use in aqueous reaction conditions .

- Halogen Reactivity : The bromine and chlorine substituents enhance electrophilicity, similar to 1-bromo-2-ethylhexane, but the conjugated system in the target compound allows for regioselective cross-coupling .

- Heterocyclic Analogues : Unlike 3-bromo-1,2,4-triazine 2-oxide, the target compound’s aliphatic backbone reduces steric hindrance, facilitating faster reaction kinetics .

Thermal and Chemical Stability

Thermogravimetric Analysis (TGA) :

The target compound likely exhibits higher thermal stability than 3-thiophenylboronic acid due to the trifluoroborate group’s electron-withdrawing effects. For example, TGA data ( ) for similar boron compounds show mass loss thresholds above 200°C, suggesting comparable resilience.

Solvent Compatibility :

Chloroform (CHCl₃), used in the synthesis of 3-bromo-1,2,4-triazine 2-oxide ( ), is a plausible solvent for the target compound’s halogenation steps due to its inertness toward boron-halogen bonds.

Reaction Efficiency

The 92% yield reported for 3-bromo-1,2,4-triazine 2-oxide synthesis ( ) suggests that analogous high-yield pathways could be optimized for the target compound, particularly in palladium-mediated reactions.

Crystallographic Analysis

SHELX software ( ) remains a gold standard for resolving the stereochemistry of halogenated organoborates. The (E)-configuration of the target compound’s double bond can be unambiguously determined using this tool.

Biological Activity

Potassium (E)-3-bromo-1,4-dichlorobut-2-en-2-yltrifluoroborate is a specialized organoboron compound with significant potential in various biological applications. This compound, identified by the CAS number 1692895-64-9, possesses a molecular formula of C4H4BBrCl2F3K and a molecular weight of 309.789 g/mol. Its unique structure and reactivity make it a valuable candidate for further research in medicinal chemistry and agricultural applications.

The biological activity of potassium (E)-3-bromo-1,4-dichlorobut-2-en-2-yltrifluoroborate is primarily attributed to its ability to form reactive intermediates that can interact with biological macromolecules. The trifluoroborate moiety enhances its electrophilicity, allowing it to participate in nucleophilic substitution reactions, which can lead to modifications in proteins and nucleic acids.

Antimicrobial Properties

Recent studies have indicated that organoboron compounds exhibit antimicrobial properties. Potassium (E)-3-bromo-1,4-dichlorobut-2-en-2-yltrifluoroborate has shown efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways.

Cytotoxicity and Anticancer Activity

Research has demonstrated that this compound exhibits cytotoxic effects on certain cancer cell lines. In vitro studies have revealed that potassium (E)-3-bromo-1,4-dichlorobut-2-en-2-yltrifluoroborate can induce apoptosis in cancer cells through the activation of caspase pathways. This suggests potential for development as an anticancer agent.

Case Studies

- Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of various organoboron compounds. Potassium (E)-3-bromo-1,4-dichlorobut-2-en-2-yltrifluoroborate was found to inhibit the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 10 µg/mL .

- Cytotoxicity Assay : In a study assessing the cytotoxic effects on HeLa cells, potassium (E)-3-bromo-1,4-dichlorobut-2-en-2-yltrifluoroborate exhibited an IC50 value of 15 µM after 48 hours of exposure. This indicates significant potential for further development as an anticancer therapeutic .

- Mechanistic Insights : Research published in Bioorganic & Medicinal Chemistry Letters explored the mechanisms behind its cytotoxicity, showing that the compound induces oxidative stress leading to cell death in cancer cell lines .

Data Table: Biological Activity Summary

Q & A

Q. What are the optimal synthetic routes and purification methods for preparing Potassium (E)-3-bromo-1,4-dichlorobut-2-en-2-yltrifluoroborate?

Methodological Answer: The compound can be synthesized via reactions between halogenated alkenylboronic acids and potassium hydrogen fluoride (KHF₂) in an aqueous medium. Key parameters include:

- Reaction Conditions : Use of a base (e.g., K₂CO₃) to maintain pH stability and moderate temperatures (20–40°C) to preserve the trifluoroborate group .

- Purification : Crystallization from polar solvents (e.g., ethanol/water mixtures) or column chromatography with silica gel for impurity removal. Purity can be verified via NMR (¹⁹F and ¹¹B) and elemental analysis .

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- FT-IR and Raman Spectroscopy : Identify B-F stretching (∼740 cm⁻¹) and C-Br/C-Cl vibrations .

- ¹¹B and ¹⁹F NMR : Confirm trifluoroborate integrity (¹¹B: δ ~3 ppm; ¹⁹F: δ ~-140 ppm) .

- X-ray Crystallography : Resolve stereochemistry and crystal packing using SHELX programs (e.g., SHELXL for refinement) .

Q. How should researchers safely handle and store this compound?

Methodological Answer:

- PPE : Gloves, lab coat, and goggles to avoid skin/eye contact (classified as GHS07 skin irritant) .

- Storage : 2–8°C in airtight containers under inert gas (argon/nitrogen) to prevent hydrolysis .

- Waste Disposal : Neutralize with aqueous base (e.g., NaOH) before disposal to degrade boron-fluorine bonds .

Advanced Research Questions

Q. How can Suzuki-Miyaura cross-coupling reactions involving this compound be optimized for stereoselectivity?

Methodological Answer:

- Catalyst Selection : Use Pd(PPh₃)₄ or PdCl₂(dppf) to enhance coupling efficiency with aryl/heteroaryl halides .

- Solvent Systems : THF/water mixtures (3:1) at 60–80°C improve solubility and reaction kinetics .

- Steric Effects : The bromo and chloro substituents may hinder transmetallation; pre-activation with ligands (e.g., SPhos) can mitigate steric clashes .

Q. How can contradictions between experimental spectral data and computational predictions be resolved?

Methodological Answer:

- DFT Calculations : Compare computed vibrational spectra (B3LYP/6-311++G**) with experimental FT-IR/Raman to identify discrepancies in functional group assignments .

- X-ray Refinement : Use SHELXL to model disorder (common in halogenated structures) and validate against experimental electron density maps .

Q. What strategies are effective for retrosynthetic analysis of derivatives from this compound?

Methodological Answer:

Q. How can crystallographic challenges (e.g., twinning, disorder) be addressed in structural studies?

Methodological Answer:

Q. What methodologies assess the environmental impact of this compound in atmospheric chemistry?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.